![molecular formula C21H23ClN4O3S3 B2680576 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101177-25-6](/img/structure/B2680576.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a benzo[d]thiazol-2-yl group, which is a fused ring system containing a benzene ring and a thiazole ring . The pyrrolidin-2-yl methanone group contains a five-membered ring with a nitrogen atom and a ketone functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it likely has a high molecular weight due to its complex structure. The presence of multiple nitrogen atoms and a sulfur atom suggests that it may form hydrogen bonds .Scientific Research Applications
Antimicrobial Activity
Compounds with benzothiazole and piperazine structures have been synthesized and shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Antagonism
Another area of application is in receptor antagonism. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been found to be a potent and selective antagonist for the CB1 cannabinoid receptor. The study involved molecular interaction analysis, suggesting the compound's application in studying receptor-ligand interactions and possibly in the development of therapies targeting cannabinoid receptors (Shim et al., 2002).
Enzyme Inhibition
Furthermore, compounds similar in structure have been evaluated for their ability to inhibit enzymes, such as the G protein-coupled receptor NPBWR1 (GPR7), showing high potency in both functional and binding assays. This indicates a potential application in the discovery of novel enzyme inhibitors for therapeutic purposes (Romero et al., 2012).
Sodium Channel Blockade and Anticonvulsant Agents
Derivatives have also been synthesized with the intention of blocking sodium channels and serving as anticonvulsant agents, indicating a potential for the development of new treatments for epilepsy or other conditions associated with sodium channel dysfunction (Malik & Khan, 2014).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of action
Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Thiazole derivatives can have a wide range of effects due to their diverse biological activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of thiazole derivatives .
properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-15(22)6-7-17-19(14)23-21(31-17)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)18-5-3-13-30-18/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVHEIZBPTEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone |
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